rac-Vofopitant-d3
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Overview
Description
rac-Vofopitant-d3: is a deuterium-labeled version of Vofopitant, a potent tachykinin NK1 receptor antagonist. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The deuterium labeling helps in tracing the compound during various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Vofopitant-d3 involves the incorporation of deuterium atoms into the Vofopitant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium atoms. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: rac-Vofopitant-d3 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
rac-Vofopitant-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Used to study the metabolic pathways and interactions of drugs within biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
rac-Vofopitant-d3 exerts its effects by acting as a tachykinin NK1 receptor antagonist. This means it binds to and blocks the NK1 receptors, preventing the action of substance P, a neuropeptide involved in pain transmission and inflammation. By blocking these receptors, this compound can modulate pain and inflammatory responses .
Comparison with Similar Compounds
Vofopitant: The non-deuterated version of rac-Vofopitant-d3.
Aprepitant: Another NK1 receptor antagonist used in the treatment of nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C21H23F3N6O |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-phenyl-N-[[2-(trideuteriomethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]piperidin-3-amine |
InChI |
InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/i1D3 |
InChI Key |
XILNRORTJVDYRH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 |
Origin of Product |
United States |
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